6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile
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Overview
Description
6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile is an organic compound with the molecular formula C10H7NO3 It is a derivative of 2,3-dihydrobenzo[b][1,4]dioxine, featuring a formyl group at the 6-position and a carbonitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxine, which is then subjected to formylation and subsequent cyanation reactions to introduce the formyl and carbonitrile groups, respectively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: 6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid.
Reduction: 6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research may explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its formyl and carbonitrile groups. These interactions can modulate biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine:
2,3-Dihydrobenzo[b][1,4]dioxine: The parent compound without the formyl and carbonitrile groups.
Uniqueness
6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile is unique due to the presence of both formyl and carbonitrile groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H7NO3 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
6-formyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile |
InChI |
InChI=1S/C10H7NO3/c11-4-8-6-13-10-3-7(5-12)1-2-9(10)14-8/h1-3,5,8H,6H2 |
InChI Key |
FQLIXUPAQPLXDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)C=O)C#N |
Origin of Product |
United States |
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